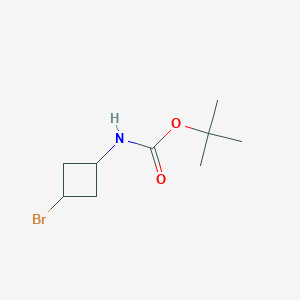

Tert-butyl N-(3-bromocyclobutyl)carbamate

Description

BenchChem offers high-quality Tert-butyl N-(3-bromocyclobutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(3-bromocyclobutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromocyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFNRPBCGYMXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate

This guide provides a comprehensive technical analysis of Tert-butyl N-(3-bromocyclobutyl)carbamate , a critical building block in modern medicinal chemistry used for scaffold rigidification and bioisosteric replacement.

CAS: 1936399-47-1 | Formula: C₉H₁₆BrNO₂ | Mol. Weight: 250.13 g/mol

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional aliphatic scaffold featuring a Boc-protected primary amine and a secondary alkyl bromide on a cyclobutane ring. It serves as a strategic intermediate in drug discovery, primarily for introducing the 1,3-disubstituted cyclobutyl motif . This motif is highly valued as a bioisostere for phenyl rings or 1,4-cyclohexyl groups, offering improved metabolic stability and precise vector orientation of substituents while reducing lipophilicity (LogP).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | tert-butyl (3-bromocyclobutyl)carbamate |

| CAS Number | 1936399-47-1 |

| Molecular Formula | C₉H₁₆BrNO₂ |

| Molecular Weight | 250.13 g/mol |

| Physical State | White to off-white solid (low melting point) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| Predicted LogP | ~2.3 (varies by isomer) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Stereochemical Analysis: The Cis vs. Trans Paradigm

The 1,3-disubstituted cyclobutane ring exists as two geometric isomers: cis and trans. Understanding and controlling this stereochemistry is the single most critical factor in working with this compound.

Conformational Dynamics

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

-

1,3-Cis Isomer: Both substituents (Boc-amino and Bromo) can adopt a pseudo-diequatorial orientation. This is generally the thermodynamically preferred conformation, minimizing transannular steric interactions.

-

1,3-Trans Isomer: Necessitates one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. This isomer is often higher in energy and displays distinct NMR shifts compared to the cis form.

Separation & Identification

-

TLC/Column Chromatography: The isomers typically have different R_f values due to changes in dipole moment. The cis isomer (more polar due to aligned dipoles) often elutes later than the trans isomer on silica gel, though this depends on the specific solvent system.

-

NMR Distinction: In ¹H NMR, the methine proton (CH-Br) in the cis isomer typically appears as a quintet, whereas the trans isomer often shows a more complex multiplet due to different coupling constants with the adjacent methylene protons.

Synthesis Protocol: The Inversion Strategy

The most robust synthetic route relies on the Appel Reaction applied to the corresponding alcohol. This method is preferred over radical halogenation because it offers stereochemical control via Walden inversion .

Reaction Logic

To synthesize the trans-bromide (often the desired kinetic target for subsequent SN2 substitutions), one must start with the thermodynamically stable cis-alcohol.

Pathway: cis-3-Aminocyclobutanol

Step-by-Step Methodology

Step 1: Boc Protection[1][2]

-

Reagents: 3-aminocyclobutanol (HCl salt), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or THF/Water.

-

Protocol:

-

Suspend 3-aminocyclobutanol HCl in DCM at 0°C.

-

Add Et₃N (2.2 equiv) followed by Boc₂O (1.1 equiv).

-

Stir at RT for 12 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.

-

Outcome: tert-butyl (3-hydroxycyclobutyl)carbamate.

-

Step 2: Appel Bromination (Stereoinversion)

-

Reagents: Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄).

-

Solvent: Anhydrous DCM (Critical: Must be dry).

-

Protocol:

-

Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous DCM at 0°C.

-

Slowly add PPh₃ (1.5 equiv) dissolved in DCM dropwise. Exothermic reaction—control temperature.

-

Allow to warm to RT and stir for 4–16 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Purification: The byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove. Use precipitation with hexanes (TPPO precipitates) followed by flash column chromatography (Hexanes/EtOAc gradient).

-

Mechanistic Note: The reaction proceeds via an oxyphosphonium intermediate.[3] The bromide ion attacks from the back face, inverting the stereocenter (e.g., cis-OH becomes trans-Br).

-

Synthesis & Isomerism Workflow Diagram

Figure 1: Synthetic pathway highlighting the stereochemical inversion during the bromination step.

Reactivity & Applications

The utility of Tert-butyl N-(3-bromocyclobutyl)carbamate lies in its ability to undergo substitution reactions, albeit with specific constraints due to ring strain.

Nucleophilic Substitution (SN2)

While secondary halides on cyclobutanes are generally sluggish in SN2 reactions due to steric hindrance and ring strain (I-strain), the trans-bromide is more reactive than the cis-bromide towards nucleophiles.

-

Application: Displacement with azides (NaN₃), thiols, or phenoxides to generate diverse 1,3-disubstituted libraries.

Radical Cross-Coupling

Traditional Pd-catalyzed cross-coupling (Suzuki/Buchwald) is difficult with secondary alkyl halides involving β-hydride elimination risks.

-

Modern Approach: Nickel-catalyzed reductive cross-coupling (photoredox or metallic reducing agents) is the preferred method to couple this bromide with aryl halides, preserving the cyclobutane integrity.

Deprotection

The Boc group is removed under standard acidic conditions (TFA/DCM or HCl/Dioxane) to yield the 3-bromocyclobutylamine salt, which can be further functionalized at the nitrogen.

Handling & Safety (GHS)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Precautions:

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Wear nitrile gloves and safety glasses.

-

Instability: Alkyl bromides can degrade over time, releasing HBr which turns the solid brown/yellow. Store in the dark under inert gas at 4°C.

References

-

PubChem. Tert-butyl N-(3-bromocyclobutyl)carbamate Compound Summary. National Library of Medicine. Link

- Appel, R.Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 1975. (Foundational mechanism for alcohol-to-halide conversion).

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[2] 4th Edition, Wiley, 2006. (Standard protocol for Boc protection/deprotection).

-

Sigma-Aldrich. Safety Data Sheet: Tert-butyl (3-bromocyclobutyl)carbamate.[5]Link

-

BenchChem. Tert-Butyl (3-aminopropyl)carbamate and related cyclobutyl analogs synthesis.Link

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Appel Reaction [organic-chemistry.org]

- 4. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (3-bromocyclobutyl)carbamate | 1936399-47-1 [sigmaaldrich.com]

"Tert-butyl N-(3-bromocyclobutyl)carbamate" CAS number

Technical Monograph: Tert-butyl N-(3-bromocyclobutyl)carbamate

CAS Number: 1936399-47-1 Molecular Formula: C₉H₁₆BrNO₂ Molecular Weight: 250.13 g/mol [1]

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value, bifunctional aliphatic building block used extensively in modern medicinal chemistry.[1] Characterized by a cyclobutane core, it serves as a critical scaffold for introducing Fsp³ complexity into drug candidates—a key parameter for improving solubility and metabolic stability compared to traditional aromatic spacers. This compound features two distinct reactive handles: an electrophilic alkyl bromide for nucleophilic substitution (Sɴ2) or cross-coupling, and a Boc-protected amine that serves as a latent nucleophile.[1]

This guide details the synthesis, structural analysis, and application of this compound, specifically addressing the critical stereochemical considerations (cis vs. trans) inherent to 1,3-disubstituted cyclobutanes.

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | tert-Butyl (3-bromocyclobutyl)carbamate |

| CAS Number | 1936399-47-1 |

| Appearance | White to off-white solid |

| Melting Point | 95–100 °C (Typical for pure isomer) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |

| Reactive Groups | Secondary Alkyl Bromide (Electrophile), Carbamate (Protected Amine) |

| Stereochemistry | Exists as cis and trans geometric isomers |

Synthesis & Manufacturing Strategy

The most robust route to high-purity tert-butyl N-(3-bromocyclobutyl)carbamate involves the Appel Reaction .[1] This method is preferred over direct bromination because it allows for stereochemical control; the reaction proceeds with reliable inversion of configuration at the hydroxyl center.

Mechanism & Causality

Using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), a precursor alcohol (e.g., cis-N-Boc-3-aminocyclobutanol) is converted to the bromide.[1]

-

Activation: PPh₃ attacks CBr₄ to form a bromophosphonium salt.[1]

-

Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, creating a good leaving group (O-PPh₃⁺).[1]

-

Substitution: Bromide ion attacks the carbon from the back face (Sɴ2), displacing triphenylphosphine oxide and inverting the stereocenter.[2]

Experimental Protocol (Step-by-Step)

Precursor: cis-tert-Butyl (3-hydroxycyclobutyl)carbamate (commercially available or prepared via ketone reduction).[1]

Reagents:

-

Triphenylphosphine (PPh₃): 1.2 equiv

-

Carbon Tetrabromide (CBr₄): 1.2 equiv

-

Solvent: Dichloromethane (DCM), anhydrous

-

Temperature: 0 °C to Room Temperature (RT)

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C under nitrogen atmosphere.

-

Addition: Add CBr₄ (1.2 equiv) portion-wise over 15 minutes. Reasoning: Exothermic reaction control and minimization of side products.

-

Reaction: Allow the mixture to warm to RT and stir for 3–12 hours. Monitor via TLC (stain with ninhydrin or KMnO₄) or LCMS.[1] The alcohol starting material should be consumed.[1]

-

Quench & Workup: Add saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue will contain triphenylphosphine oxide (TPPO).[1] Precipitate bulk TPPO by adding cold diethyl ether/hexanes and filtering.[1] Purify the filtrate via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

-

Result: The product is obtained as the trans -isomer (due to inversion).

Structural Analysis & Isomer Identification

Distinguishing between cis (1,3-substituents on the same face) and trans (opposite faces) is critical for Structure-Activity Relationship (SAR) studies.[1]

-

1H NMR Diagnosis:

-

Methine Protons: The H3 proton (alpha to Bromine) and H1 proton (alpha to Nitrogen) exhibit different splitting patterns and chemical shifts based on ring puckering.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive method.

-

Cis-Isomer: Strong NOE correlation observed between H1 and H3 (spatial proximity).[1]

-

Trans-Isomer: No/Weak NOE correlation between H1 and H3.

-

-

-

Self-Validating Check: If the starting alcohol was confirmed cis by NOESY, and the Appel reaction was used, the product must be trans.

Applications in Drug Discovery

Why Cyclobutane?

-

Bioisosterism: The cyclobutyl ring acts as a rigid, non-aromatic replacement for phenyl or alkyl chains.

-

Fsp³ Character: Increases the fraction of sp³ hybridized carbons, which correlates with improved clinical success rates by enhancing solubility and reducing "flatness" (which often leads to non-specific binding).

-

Vector Control: The fixed angle of the 1,3-substitution allows precise orientation of pharmacophores, unlike flexible propyl linkers.

Workflow: Utilization in Library Synthesis

-

N-Alkylation/Acylation: The Boc group is removed (TFA/DCM) to release the amine for amide coupling.[1]

-

Displacement: The bromine is displaced by amines, thiols, or alkoxides to create 1,3-disubstituted libraries.

Visualization: Synthesis & Decision Tree

Caption: Synthetic pathway for the stereoselective production of the trans-isomer via the Appel reaction.

Handling & Safety

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The bromide is sensitive to light and moisture over long periods.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid inhalation of dust.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75144392, Tert-butyl N-(3-bromocyclobutyl)carbamate. Retrieved from [Link]

-

Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1] (Foundational mechanistic reference for the synthesis protocol).

-

Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(48), 8993-8995.[1] (Contextual reference for Fsp³ ring utility in med chem).

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" molecular weight

An In-depth Technical Guide to Tert-butyl N-(3-bromocyclobutyl)carbamate: Properties, Synthesis, and Application

Abstract

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional chemical building block of significant interest to researchers in synthetic organic chemistry and drug discovery. Its structure incorporates a reactive bromine atom on a cyclobutane ring and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, and delves into its synthetic utility, reactivity, and potential applications in the development of novel therapeutics. The discussion is grounded in the principles of modern medicinal chemistry, offering field-proven insights for professionals in pharmaceutical research and development.

Core Physicochemical Properties

The foundational characteristics of a chemical reagent are critical for its effective use in synthesis. For Tert-butyl N-(3-bromocyclobutyl)carbamate, these properties dictate its stoichiometry, solubility, and storage conditions. The molecular weight, in particular, is fundamental for all quantitative experimental work.

| Property | Value | Source |

| Molecular Weight | 250.13 g/mol | [1] |

| Molecular Formula | C₉H₁₆BrNO₂ | [1] |

| CAS Number | 1936399-47-1 | [1] |

| Appearance | Typically a white to off-white solid | |

| SMILES Code | O=C(OC(C)(C)C)NC1CC(Br)C1 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The Role of Carbamates in Medicinal Chemistry

The carbamate group, or urethane, is a recurring structural motif in a vast number of approved therapeutic agents.[2][3] Its prevalence is due to a combination of favorable properties:

-

Chemical Stability: Carbamates are generally more resistant to chemical and enzymatic hydrolysis compared to esters, making them excellent isosteres for amide or ester functionalities in a drug candidate.[2]

-

Hydrogen Bonding: The carbamate moiety can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling it to form crucial interactions with biological targets like enzymes and receptors.[2]

-

Conformational Rigidity: The partial double-bond character of the C-N bond restricts rotation, which can be advantageous in locking a molecule into a bioactive conformation.[3]

The tert-butyl carbamate (Boc) group, specifically, is one of the most widely used protecting groups for amines in organic synthesis.[4] Its utility stems from its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic) while being easily removable under moderately acidic conditions (e.g., trifluoroacetic acid).[5] This orthogonality is the cornerstone of complex, multi-step synthetic campaigns.

Sources

- 1. 1936399-47-1|tert-Butyl (3-bromocyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Tert-butyl N-(3-bromocyclobutyl)carbamate

The following technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of Tert-butyl N-(3-bromocyclobutyl)carbamate .

CAS No: 1936399-47-1

Molecular Formula:

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value bifunctional aliphatic building block used in modern drug discovery. It features a strained cyclobutane core substituted at the 1- and 3-positions.[1] This scaffold serves as a critical "spacer" module, allowing medicinal chemists to rigidly define the distance and vector between an amine (protected by Boc) and an electrophilic carbon (activated by Bromine).

Unlike flexible alkyl chains (e.g., propyl linkers), the cyclobutane ring restricts conformational freedom, potentially improving the metabolic stability and target binding affinity of the final drug molecule. This guide explores its stereoselective synthesis, reactivity profile, and handling protocols.

Chemical Profile & Stereochemistry

The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain (pucker angle ~25–35°). This puckering creates distinct stereochemical environments for the 1,3-substituents.

Isomerism: Cis vs. Trans

The 1,3-disubstitution pattern gives rise to two geometric isomers. Understanding their stability is crucial for synthesis:

-

Cis-Isomer (Thermodynamically Preferred): In the cis-1,3-isomer, both the bulky Boc-amino group and the Bromine atom can occupy pseudo-equatorial positions simultaneously. This minimizes 1,3-diaxial interactions.

-

Trans-Isomer: In the trans-configuration, one substituent is forced into a pseudo-axial position while the other is pseudo-equatorial, creating higher steric strain.

Expert Insight: In medicinal chemistry, the choice between cis and trans is not just about stability—it is about vector control . The cis-isomer projects substituents in a "U-shape" (convergent vectors), while the trans-isomer projects them in a "Z-shape" (divergent vectors), mimicking a linear linker but with added rigidity.

| Property | Value / Description |

| Physical State | White to off-white low-melting solid or viscous oil (isomer dependent). |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH. Insoluble in water. |

| Reactivity | Alkyl bromide: Susceptible to |

| Stability | Store at 2–8°C. Protect from light (alkyl bromides can degrade). |

Synthesis & Manufacturing

The most robust synthetic route utilizes the Appel Reaction to convert the corresponding alcohol to the bromide. This method is preferred over

Retrosynthetic Analysis

To synthesize the target bromide (Target), the precursor is the alcohol (Tert-butyl (3-hydroxycyclobutyl)carbamate).

-

Transformation:

-

Mechanism:

(Inversion of Configuration) -

Implication: To obtain the trans-bromide, one must start with the cis-alcohol. To obtain the cis-bromide, one must start with the trans-alcohol.

Workflow Diagram (DOT)

The following diagram illustrates the stereochemical inversion inherent in the synthesis.

Caption: Stereoselective synthesis pathway showing the inversion of configuration from cis-alcohol to trans-bromide.

Experimental Protocol

Objective: Synthesis of trans-tert-butyl (3-bromocyclobutyl)carbamate from cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Reagents

-

cis-Tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

-

Carbon tetrabromide (

) (1.5 equiv) -

Triphenylphosphine (

) (1.5 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the starting alcohol (e.g., 10 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add

(15 mmol) to the stirred solution. Ensure it dissolves completely. -

Activation: Add

(15 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; controlling the addition rate prevents side reactions. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin or

) or LCMS. -

Quenching: Quench the reaction by adding saturated aqueous

. -

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. -

Purification: The crude residue will contain triphenylphosphine oxide (

), a stubborn byproduct. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).-

Tip:

is very polar; the product usually elutes in low polarity fractions (e.g., 10–20% EtOAc/Hexanes).

-

Applications in Drug Discovery

This scaffold is used to modulate physicochemical properties without significantly increasing molecular weight (Lead Optimization).

Bioisosterism

The 1,3-disubstituted cyclobutane is a bioisostere for:

-

1,4-Disubstituted Piperazines: Similar distance but lacks the basic nitrogen, altering pKa and solubility.

-

1,4-Disubstituted Cyclohexanes: Cyclobutane is smaller and more rigid, reducing the entropic penalty of binding.

Reactivity Profile

The bromine atom serves as a versatile handle for further functionalization:

-

Nucleophilic Substitution (

): Reaction with amines, thiols, or azides to install diverse "warheads." -

Cross-Coupling: Nickel-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura alkyl-alkyl coupling) to attach aryl or heteroaryl groups, although alkyl bromides are more challenging substrates than aryl bromides.

Caption: Divergent reactivity modes for the bromocyclobutyl scaffold.

Safety & Handling

-

Hazards: Alkyl bromides are potential alkylating agents and should be treated as potential carcinogens. They are also lachrymators (induce tearing).

-

PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle exclusively in a fume hood.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Bromides can darken upon storage due to slow elimination of HBr; if the compound turns brown, re-purify before use.

References

-

PubChem Compound Summary. Tert-butyl N-(3-bromocyclobutyl)carbamate. National Center for Biotechnology Information. Link

- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975. (Foundational methodology for alcohol-to-halide conversion).

-

TCI Chemicals. Cyclobutanes and Cyclobutenes Structural Class.Link

-

BenchChem. Tert-butyl (3-aminopropyl)carbamate Protocols. (Analogous carbamate handling). Link

Sources

The Cyclobutyl Scaffold: Tert-butyl N-(3-bromocyclobutyl)carbamate

Technical Guide & Reactivity Profile[1]

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1256256-46-8 for cis/trans mix) is a high-value bifunctional building block in modern medicinal chemistry.[1] Unlike active pharmaceutical ingredients (APIs) which have a biological mechanism of action (MOA), this molecule’s "mechanism" is defined by its role as a conformational restrictor and a metabolically stable bioisostere .

It functions primarily as a sp³-rich scaffold that positions pharmacophores in specific vectors (Exit Vector Analysis) while improving physicochemical properties (LogD, solubility) compared to traditional phenyl or piperazine linkers.[1]

Structural Mechanism: The "Pucker" Effect

The utility of the cyclobutane ring stems from its unique conformational landscape.[2][3] Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

2.1 Conformational Dynamics

-

Bond Angles: Internally

88° (deviating from the ideal 90°), increasing -

Pucker Angle: The ring deviates from planarity by

25–35°. -

Isomerism: This pucker creates distinct cis and trans diastereomers. In the context of drug design, this allows the researcher to "tune" the exit vector of substituents.

-

Cis-isomer: Substituents are pseudo-equatorial/axial, often projecting in a "U" shape.

-

Trans-isomer: Substituents project in a linear, extended "Z" shape.

-

Impact on Drug Design: Replacing a phenyl ring with this scaffold reduces the aromatic ring count (improving "Escape from Flatland" metrics) while maintaining the distance between substituents, often improving metabolic stability against CYP450 oxidation.

Chemical Mechanism of Action: Reactivity Profile

The "Mechanism of Action" in a synthetic context refers to how the molecule undergoes functionalization. The presence of a secondary bromide on a strained ring dictates specific reaction pathways.

3.1 The Challenge of Nucleophilic Substitution (

)

Classical

-

Steric Hindrance: The cyclobutane ring shields the backside of the C-Br bond.

-

Ring Strain: The transition state for

requires planarization, which increases ring strain (I-strain). -

Competing Elimination (

): Use of strong bases/nucleophiles often leads to dehydrohalogenation (formation of cyclobutene), driven by the acidity of the

3.2 The Solution: Radical Cross-Coupling (Metallaphotoredox)

The preferred mechanism for functionalizing this scaffold is via Single Electron Transfer (SET) , typically using Nickel catalysis often coupled with photoredox conditions. This bypasses the steric constraints of

Mechanism Steps:

-

Oxidative Addition: Ni(0) inserts into the C-Br bond (or a radical adds to Ni).[1]

-

Radical Formation: Generation of a cyclobutyl radical intermediate.

-

Reductive Elimination: Formation of the new C-C or C-N bond.

[1]

Experimental Protocol: Ni-Catalyzed Arylation

Standard Operating Procedure for coupling the scaffold with an aryl bromide.[1]

Objective: To replace the Bromine with an Aryl group without eliminating the ring.

4.1 Reagents & Materials

| Reagent | Equivalents | Role |

| Tert-butyl N-(3-bromocyclobutyl)carbamate | 1.0 | Substrate |

| Aryl Bromide (Ar-Br) | 1.2 | Coupling Partner |

| 0.1 (10 mol%) | Pre-catalyst | |

| dtbbbpy (Ligand) | 0.15 (15 mol%) | Ligand |

| Manganese (Mn) powder | 3.0 | Reductant |

| DMA (N,N-Dimethylacetamide) | Solvent (0.2 M) | Solvent |

4.2 Step-by-Step Methodology

-

Glovebox/Inert Atmosphere: In a nitrogen-filled glovebox, charge a reaction vial with

and dtbbbpy. Add DMA and stir for 30 minutes to form the active green complex. -

Substrate Addition: Add the Aryl Bromide, Tert-butyl N-(3-bromocyclobutyl)carbamate, and Mn powder to the vial.

-

Activation: Seal the vial with a septum cap. Remove from glovebox (if using Schlenk line, ensure positive

pressure). -

Reaction: Stir vigorously at 60°C–80°C for 12–24 hours. Note: Vigorous stirring is critical to keep Mn powder suspended.

-

Quench & Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Mn residues. Wash with brine (

).[1] -

Purification: Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

-

TLC Monitoring: The starting bromide is non-polar. The product will likely have a different

. -

NMR Verification: Look for the disappearance of the multiplet at

4.2–4.5 ppm (CH-Br) and the appearance of aromatic signals.

Physicochemical Data Summary

| Property | Value / Description | Impact on Drug Discovery |

| Molecular Weight | 250.13 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant) |

| ClogP | ~ 2.1 | Lipophilic enough for permeability, polar enough for solubility |

| Ring Strain | ~ 26 kcal/mol | High reactivity in ring-opening, but stable in cross-coupling |

| Geometry | Puckered (~30°) | Critical for vector alignment (Cis vs Trans) |

| H-Bond Donors | 1 (NH) | Key interaction point with protein residues |

References

-

Grygorenko, O. O., et al. (2015). "Cyclobutane-derived Bioisosteres in Drug Discovery." Bioorganic & Medicinal Chemistry.

-

Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.

-

Levin, M. D., et al. (2019). "Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides." Chemical Reviews. [1]

-

Enamine Ltd. (2023).[1] "Cyclobutane Building Blocks: Design and Synthesis." Enamine Technical Whitepapers.

-

Dunbar, C. et al. (2022). "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem. [1]

Sources

- 1. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

Technical Guide: Stability & Handling of Tert-butyl N-(3-bromocyclobutyl)carbamate

This guide details the stability profile, degradation mechanisms, and handling protocols for Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1). It is designed for researchers utilizing this compound as a building block in medicinal chemistry, specifically for introducing the cyclobutane motif into drug candidates.

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctionalized cyclobutane scaffold used to introduce restricted conformational flexibility into bioactive molecules. Its utility is counterbalanced by significant stability challenges arising from the inherent ring strain of the cyclobutane core (~26 kcal/mol) coupled with a labile secondary bromide.

Critical Stability Verdict: The compound is thermodynamically unstable relative to its elimination products. It requires strict cold chain management (2–8°C) and protection from moisture and bases.

| Property | Data |

| CAS Number | 1936399-47-1 |

| Formula | C₉H₁₆BrNO₂ |

| MW | 250.13 g/mol |

| Physical State | White to off-white solid |

| Storage Class | Temperature Sensitive / Moisture Sensitive |

Chemical Profile & Structural Analysis

2.1 The Stability Paradox

The molecule contains two antagonistic functional groups on a strained ring:

-

Boc-Protected Amine: Acid-sensitive.

-

Secondary Bromide: Base-sensitive and nucleophile-sensitive.

This "push-pull" reactivity means the compound degrades under both acidic (Boc removal) and basic (HBr elimination) conditions. Furthermore, the cyclobutane ring puckering creates specific stereochemical vulnerabilities.

2.2 Stereochemical Implications (Cis vs. Trans)

The compound exists as two diastereomers.[1] Stability differs between them due to 1,3-diaxial-like interactions in the puckered cyclobutane ring.[2][3][4]

-

Cis-Isomer (Thermodynamic): Substituents are pseudo-equatorial. Generally more stable.[4]

-

Trans-Isomer (Kinetic): One substituent is forced into a pseudo-axial position, increasing steric strain and making the C-Br bond more susceptible to elimination to relieve ring tension.

Note: Commercial supplies are often mixtures or predominantly the cis isomer. Verify stereochemistry via NOESY NMR if the exact conformation impacts your SAR (Structure-Activity Relationship).

Degradation Pathways & Mechanisms[7]

The following DOT diagram illustrates the three primary decomposition vectors.

Figure 1: Primary degradation pathways. Pathway A (Elimination) is the dominant risk during storage due to ring strain relief.

Detailed Mechanism Analysis

-

Dehydrobromination (Pathway A):

-

Trigger: Weak bases (e.g., traces of NaHCO₃ from workup) or heat (>30°C).

-

Mechanism: E2 elimination is favored.[5] The strain of the cyclobutane ring lowers the activation energy for forming the double bond (cyclobutene), despite the increased angle strain in the product.

-

Result: Formation of cyclobutene derivatives which can rapidly polymerize or decompose further.

-

-

Boc-Cleavage (Pathway C):

-

Trigger: Trace acid (HCl/HBr) or Lewis acids.

-

Mechanism: Protonation of the carbamate carbonyl followed by loss of tert-butyl cation.

-

Self-Catalysis: If HBr eliminates (Pathway A), the generated acid can catalyze Boc removal (Pathway C), leading to a runaway decomposition cascade.

-

Handling & Storage Protocols

To maintain purity >97%, strict adherence to the following decision tree is required.

Figure 2: Decision matrix for storage and solvent selection to minimize degradation.

Protocol 1: Re-Purification (If Purity <95%)

If degradation is detected (yellowing of solid or extra NMR peaks), purify immediately.

-

Method: Flash Column Chromatography on Silica Gel.

-

Eluent: Hexanes/Ethyl Acetate (gradient).

-

Additive: Add 1% Triethylamine to the eluent.

-

Why? The amine neutralizes the slight acidity of silica gel, preventing acid-catalyzed Boc deprotection or rearrangement on the column.

-

Protocol 2: Reaction Setup

-

Base Selection: When performing nucleophilic substitution on the bromide (e.g., displacing with an azide or thiol), use non-nucleophilic bases like DIPEA or Cs₂CO₃. Avoid strong alkoxides (KOtBu, NaOEt) which will exclusively drive E2 elimination to the cyclobutene.

-

Temperature: Keep reaction temperatures below 60°C . Higher temperatures favor elimination over substitution.

Quality Control & Analytics

Every batch must be validated before use.

| Analytical Method | What to Look For | Pass Criteria |

| ¹H NMR (CDCl₃) | δ 5.8-6.2 ppm: Check for alkene protons (indicates cyclobutene formation). δ 1.45 ppm: Boc singlet integrity. | No alkene peaks. Integral ratio of Boc (9H) to CH-Br (1H) is 9:1. |

| TLC (Hex/EtOAc) | Baseline Spot: Indicates free amine (Boc lost). Leading Spot: Indicates elimination product (non-polar alkene). | Single spot (Rf ~0.4-0.6 in 20% EtOAc/Hex). |

| Appearance | Visual inspection.[2] | White crystalline solid. Yellow/Orange indicates HBr release/oxidation. |

References

- Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds.Angewandte Chemie International Edition, 25(4), 312-322. (Foundational text on cyclobutane ring strain and reactivity).

-

Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.[2]Canadian Journal of Chemistry, 76, 828-831.[2] Link

-

Sigma-Aldrich. (2024). Product Specification: tert-Butyl (3-bromocyclobutyl)carbamate (CAS 1936399-47-1).[6]Link

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability profiles).

Sources

- 1. vaia.com [vaia.com]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]

- 5. Which isomer of 1-bromo-3-isopropylcylcohexane reacts faster when refluxe.. [askfilo.com]

- 6. 1936399-47-1|tert-Butyl (3-bromocyclobutyl)carbamate|BLD Pharm [bldpharm.com]

tert-Butyl N-(3-bromocyclobutyl)carbamate: Stereoselective Synthesis & Cross-Coupling Utility

Topic: tert-Butyl N-(3-bromocyclobutyl)carbamate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar aromatic scaffolds to sp³-rich architectures—often termed "escaping flatland"—is a critical strategy to improve solubility and metabolic stability. tert-Butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1) represents a high-value "building block" in this domain.

Unlike flexible linear alkyl chains, the cyclobutane ring provides a rigid vector for substituent display. However, this rigidity introduces critical stereochemical constraints. The utility of this molecule hinges entirely on the precise control of the cis vs. trans relationship between the carbamate (NHBoc) and the bromide (Br). This guide details the stereospecific synthesis, conformational analysis, and downstream utility of this scaffold in nickel-catalyzed cross-couplings.

Structural Analysis & Stereochemistry

The Puckered Conformation

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This puckering (dihedral angle ~25-35°) dictates that 1,3-substituents exist in distinct pseudo-equatorial or pseudo-axial environments.

-

Cis-Isomer: The NHBoc and Br groups are on the same face. In the lowest energy conformer, typically both bulky groups occupy pseudo-equatorial positions (diequatorial) to minimize 1,3-diaxial repulsion, though the ring is dynamic.

-

Trans-Isomer: The groups are on opposite faces (pseudo-axial/pseudo-equatorial).

Why Stereochemistry Matters

In Structure-Activity Relationship (SAR) studies, the cis and trans isomers present vectors approximately 120° apart vs. 180° apart. Using a mixture of isomers degrades the resolution of biological assays. Therefore, stereospecific synthesis is mandatory.

Synthetic Protocol: Stereospecific Inversion

The most robust route to tert-butyl N-(3-bromocyclobutyl)carbamate utilizes the Appel Reaction or a Sulfonate Displacement on the corresponding alcohol. Both methods proceed via an

Causality: To obtain the trans-bromide (often the thermodynamically preferred target for specific couplings), one must start with the cis-alcohol.

Experimental Workflow (Appel Protocol)

Objective: Synthesis of trans-tert-butyl (3-bromocyclobutyl)carbamate from cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Reagents:

-

Substrate: cis-tert-Butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

-

Reagent A: Triphenylphosphine (

, 1.2 equiv) -

Reagent B: Carbon Tetrabromide (

, 1.2 equiv) -

Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with

. Dissolve -

Activation: Cool the solution to 0 °C. Add

portion-wise. The solution will turn yellow/orange, indicating the formation of the bromotriphenylphosphonium species ( -

Addition: Add the cis-alcohol (dissolved in minimal DCM) dropwise to the active species at 0 °C.

-

Mechanism Note: The alcohol oxygen attacks the phosphorus, forming an oxyphosphonium intermediate (

).[2]

-

-

Displacement: Allow the reaction to warm to room temperature (23 °C) and stir for 3–12 hours.

-

Self-Validation: Monitor by TLC. The starting alcohol is polar (low

); the bromide is non-polar (high

-

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: The major byproduct is triphenylphosphine oxide (

). Remove via filtration through a silica plug (eluting with hexanes/EtOAc) or precipitation with cold ether.

Visualization of Reaction Pathway

Figure 1: Stereochemical inversion during the Appel reaction. The nucleophilic bromide attacks from the face opposite the activated oxygen leaving group.

Reactivity Profile & Applications

Once synthesized, the bromide serves as a versatile electrophile. However, cyclobutyl halides are sluggish in traditional

The Solution: Radical-mediated or Metal-catalyzed Cross-Coupling.

Nickel-Catalyzed Cross-Coupling (Giese/Suzuki)

Recent advances (e.g., by MacMillan, Fu, Baran) utilize Nickel (Ni) catalysis to couple secondary alkyl halides.

-

Mechanism: The reaction likely proceeds via a single-electron transfer (SET) from a Ni(I) or Ni(0) species to the alkyl bromide, generating a cyclobutyl radical.

-

Stereoconvergence: Because the intermediate is a radical, the stereochemical information at the C3 position may be lost (racemized) or controlled by the catalyst ligand sphere, depending on the specific conditions.

Protocol for Arylation (General Guide):

-

Catalyst:

(10 mol%) + Ligand (e.g., dtbbpy). -

Coupling Partner: Aryl Zinc reagent (Negishi) or Aryl Boronic Acid (Suzuki, with photoredox).

-

Conditions: The cyclobutyl radical adds to the metal center, followed by reductive elimination to form the

bond.

Divergent Pathways Diagram

Figure 2: Divergent synthetic utility. Path 2 (Cross Coupling) is the primary value driver for medicinal chemistry.

Analytical Characterization (Data Table)

Distinguishing the cis and trans isomers requires careful analysis of

| Feature | Cis-Isomer (Ref) | Trans-Isomer (Ref) | Diagnostic Note |

| H3 Proton (CH-Br) | Trans isomer H3 is often more deshielded. | ||

| Coupling ( | Pseudo-equatorial/axial avg | Distinct splitting | Requires decoupling to resolve fully. |

| NOE Signal | Strong NOE between H1 and H3 | No/Weak NOE between H1 and H3 | Definitive method. |

| Physical State | Solid (Higher MP) | Solid/Oil | Cis isomers often pack better in lattice. |

Note: Exact shifts vary by solvent (

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Appel, R. (1975).[3] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.[3] [Link]

-

Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides. Journal of the American Chemical Society. [Link]

Sources

Tert-Butyl N-(3-bromocyclobutyl)carbamate: A Strategic Guide for Medicinal Chemistry

Topic: "Tert-butyl N-(3-bromocyclobutyl)carbamate" as a building block Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value bifunctional building block used to introduce the cyclobutane motif into drug candidates.[1] As a conformationally restricted bioisostere of linear alkyl chains (e.g., propyl linkers) or aromatic rings (e.g., 1,3-disubstituted benzenes), it offers a unique vector for modulating physicochemical properties such as metabolic stability (

This guide addresses the critical stereochemical challenges, synthetic pathways, and reactivity profiles necessary to deploy this scaffold effectively in hit-to-lead optimization.

Structural Analysis & Stereochemistry

The utility of the cyclobutane core lies in its "puckered" or "butterfly" conformation. Unlike flat aromatic rings or flexible alkyl chains, the cyclobutane ring exists in a dynamic equilibrium between two puckered conformers to relieve torsional strain.

The Cis vs. Trans Duality

For 1,3-disubstituted cyclobutanes, the relative orientation of the bromine and the carbamate (Boc-amino) group defines the isomer. This is not merely a nomenclature issue; it dictates the spatial projection of the final drug pharmacophores.

-

Trans-Isomer: The substituents are on opposite faces of the average ring plane.[1] In the puckered conformation, this often places both substituents in pseudo-equatorial positions, minimizing 1,3-diaxial-like repulsion. This is typically the thermodynamically more stable isomer.

-

Cis-Isomer: The substituents are on the same face.[1] This forces one substituent into a pseudo-axial position, creating higher steric strain.

Critical Mechanistic Insight:

The synthesis of the bromide typically proceeds via nucleophilic substitution of a precursor alcohol. Since

Synthesis & Scalability

The most robust route to Tert-butyl N-(3-bromocyclobutyl)carbamate starts from the commercially available tert-butyl (3-oxocyclobutyl)carbamate .[1] The workflow requires a stereocontrolled reduction followed by bromination.[2]

Diagram: Stereodivergent Synthesis Workflow

The following flow chart illustrates how to access either isomer selectively.

Figure 1: Stereodivergent synthesis pathways. Note that L-Selectride provides high selectivity for the cis-alcohol, which is the precursor for the thermodynamically stable trans-bromide.[1]

Detailed Methodologies

Step 1: Stereoselective Reduction

To obtain the Trans-Bromide (often preferred for linear linkers), one must first synthesize the Cis-Alcohol .[1]

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1][3]

-

Mechanism: The bulky hydride attacks the ketone from the less hindered pseudo-equatorial face, forcing the resulting hydroxyl group into the more hindered pseudo-axial position (the cis isomer relative to the carbamate).

-

Protocol:

Step 2: Bromination with Inversion

Direct bromination is best achieved via the Appel Reaction or Mesylation/Displacement . The Appel reaction is generally preferred for its mild conditions and reliable inversion.

-

Reagents:

, -

Protocol:

-

Dissolve cis-alcohol in DCM at 0 °C.

-

Add

(1.5 equiv) and -

Stir at RT for 4-12 hours.

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

-

Result: Trans-tert-butyl N-(3-bromocyclobutyl)carbamate.

-

Reactivity Profile & Applications

This building block is "bifunctional," allowing for sequential functionalization at the N-terminus and C-terminus.[1]

Data Summary: Reactivity Comparison

| Reaction Type | Site | Conditions | Key Challenges |

| Boc Deprotection | N-Terminus | TFA/DCM or HCl/Dioxane | Acid sensitivity of other groups.[1] |

| C-Terminus (Br) | Azides, Thiols, Amines | Cyclobutane ring strain retards | |

| Cross-Coupling | C-Terminus (Br) | Ni/Ir Photoredox, Zn (Negishi) |

Advanced Application: Radical Cross-Coupling

Modern medicinal chemistry utilizes this bromide in Nickel-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Negishi type) to attach aryl or heteroaryl groups.[1] Unlike traditional

Pathway Diagram:

Figure 2: Divergent reactivity modes.[1] The radical pathway (top) is currently the most impactful for generating novel IP in drug discovery.

Experimental Protocols

Protocol A: Synthesis of Trans-Tert-butyl N-(3-bromocyclobutyl)carbamate[1]

Objective: Convert cis-tert-butyl (3-hydroxycyclobutyl)carbamate to the trans-bromide.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 g, 5.34 mmol) and Carbon Tetrabromide (

) (2.66 g, 8.01 mmol, 1.5 equiv) to anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath. -

Addition: Dissolve Triphenylphosphine (

) (2.10 g, 8.01 mmol, 1.5 equiv) in minimal DCM and add dropwise to the reaction mixture over 15 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or PMA; bromide is usually less polar than alcohol).

-

Workup: Concentrate the mixture under reduced pressure to ~10 mL. Add diethyl ether (50 mL) to precipitate triphenylphosphine oxide (

).[1] Filter through a celite pad.[1][2] -

Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Validation:

-

1H NMR (CDCl3): Look for the methine proton attached to Br (

~4.2-4.5 ppm).[1] In the trans isomer (pseudo-equatorial), this proton often appears as a quintet with distinct coupling constants compared to the cis. -

Yield: Expect 70-85%.

-

References

-

Conformational Analysis of Cyclobutanes

-

Stereoselective Reductions

-

Appel Reaction Mechanism

-

Cyclobutanes in Medicinal Chemistry

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link (Contextualizes the value of the cyclobutane scaffold).

-

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" for amine protection

A Strategic Scaffold for Fsp³-Rich Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of tert-butyl N-(3-bromocyclobutyl)carbamate , a high-value bifunctional building block in modern medicinal chemistry. While the nomenclature highlights the carbamate (Boc) protecting group, the molecule's primary utility lies in its ability to introduce a rigid, sp³-rich cyclobutane core into drug candidates—a strategy known to improve solubility and metabolic stability compared to phenyl or alkyl chain linkers.

This guide details the synthesis, stereochemical handling, and reactivity profile of this scaffold, specifically focusing on the orthogonality between the acid-labile Boc group and the electrophilic alkyl bromide.

Structural Dynamics & Stereochemistry

The cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions).[1][2] Substituents at the 1- and 3-positions exhibit cis/trans isomerism, which dictates both reactivity and biological binding vectors.

-

The Challenge of Stereocontrol: The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate is rarely stereoneutral. The relative orientation of the amine (protected as Boc) and the bromide is critical.

-

Inversion Logic: Most synthetic routes proceed via a 3-aminocyclobutanol intermediate. Converting the hydroxyl group to a bromide (via SN2 mechanisms like the Appel reaction or mesylate displacement) results in Walden inversion .

-

Start:cis-3-aminocyclobutanol (OH and NH₂ on the same face).

-

End:trans-1-bromo-3-(Boc-amino)cyclobutane (Br and NHBoc on opposite faces).

-

Diagram 1: Stereochemical Inversion Pathway

The following diagram illustrates the stereochemical outcome during the synthesis from the alcohol precursor.

Caption: Synthesis pathway demonstrating the stereochemical inversion from cis-alcohol to trans-bromide.

Synthesis & Purification

The preparation of this scaffold relies on orthogonal protection strategies.[3] The Boc group must be installed before activating the alcohol to avoid self-alkylation (polymerization).

Optimized Synthetic Route

-

Starting Material: 3-Aminocyclobutanol (HCl salt).

-

Step 1: Amine Protection (Boc Installation):

-

Step 2: Bromination (Hydroxyl Activation & Displacement):

-

Method A (Appel Reaction): CBr₄, PPh₃. High yield, mild conditions, reliable inversion.

-

Method B (Mesylation): MsCl/Et₃N followed by LiBr/Acetone. Cheaper, but two steps.

-

Quantitative Data: Reaction Parameters

| Parameter | Method A (Appel) | Method B (Mesylation/LiBr) |

| Reagents | CBr₄ (1.2 eq), PPh₃ (1.2 eq) | 1. MsCl, Et₃N; 2. LiBr (5 eq) |

| Solvent | DCM (0°C to RT) | DCM (Step 1); Acetone (Step 2) |

| Stereochemistry | >95% Inversion | >95% Inversion |

| Yield | 75-85% | 60-70% (Two steps) |

| Purification | Silica Gel Chromatography | Crystallization or Column |

| Primary Impurity | Triphenylphosphine oxide (TPPO) | Elimination product (Cyclobutene) |

Reactivity Profile: The "Protection" Aspect

The term "amine protection" in the prompt context refers to the stability of the Boc-amino group while the bromide undergoes downstream transformations.

A. Stability of the Boc Group

The tert-butyl carbamate moiety is robust against:

-

Nucleophiles: Stable to amines, thiols, and alkoxides used to displace the bromide.

-

Bases: Stable to bases like K₂CO₃, Cs₂CO₃, or NaH used in alkylation reactions.

-

Oxidizing Agents: Generally stable.

Critical Warning (Acid Sensitivity): The Boc group is cleaved by strong acids (TFA, HCl). Furthermore, the cyclobutane ring is susceptible to acid-catalyzed rearrangement (ring expansion or opening) if a carbocation is generated at the 3-position. Deprotection protocols must be controlled (e.g., 4M HCl in Dioxane at 0°C) to prevent scaffold degradation.

B. Reactivity of the Bromide

The secondary bromide on a strained ring is less reactive than acyclic counterparts due to the difficulty of achieving the planar transition state required for SN2 (backside attack).

-

SN2 Substitution: Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C).

-

Elimination Risk: Strong, bulky bases (e.g., KOtBu) will favor E2 elimination, yielding the useless cyclobutene byproduct.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of cis-N-Boc-3-aminocyclobutanol

-

Dissolution: Suspend 3-aminocyclobutanol HCl (10 mmol) in DCM (30 mL).

-

Basification: Add Et₃N (22 mmol) dropwise at 0°C. The solution will become homogenous.

-

Protection: Add Boc₂O (11 mmol) dissolved in DCM (10 mL) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (stain with Ninhydrin).

-

Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~90% of a white solid.

Protocol B: Conversion to trans-tert-Butyl N-(3-bromocyclobutyl)carbamate (Appel)

-

Setup: Dissolve cis-N-Boc-3-aminocyclobutanol (5 mmol) and CBr₄ (6 mmol) in anhydrous DCM (25 mL) under Nitrogen. Cool to 0°C.[3]

-

Addition: Add PPh₃ (6 mmol) portion-wise over 15 minutes. Exothermic reaction.

-

Stirring: Allow to warm to RT and stir for 12 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x).

-

Purification: The crude will contain significant Triphenylphosphine oxide. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The bromide typically elutes before the alcohol.

Strategic Applications & Workflows

This building block allows for "Divergent Synthesis." Once the bromide is installed, the scaffold can be coupled to various pharmacophores before the amine is finally deprotected.

Diagram 2: Divergent Application Workflow

This diagram visualizes how the protected scaffold serves as a hub for creating diverse drug analogs.

Caption: Divergent synthesis workflow showing SN2 and Cross-Coupling pathways followed by deprotection.

Case Study: Improving Metabolic Stability

Replacing a flexible propyl chain or a flat phenyl ring with the 3-substituted cyclobutane often results in:

-

Lower Lipophilicity (LogD): Improved water solubility.

-

Increased Fsp³: Correlates with higher clinical success rates.

-

Metabolic Blocking: The cyclobutane ring is metabolically "harder" than a linear alkyl chain, reducing oxidative clearance.

References

-

Grygorenko, O. O., et al. "Cyclobutanes in Medicinal Chemistry: From Bioisosteres to Building Blocks." Chemical Reviews, 2024.

-

Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition, 2006. (Standard text for Boc stability data).

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975.

-

Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 2019.

-

Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2010. (Contextualizes small ring strain and Fsp3).

Sources

- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 2. Discuss the stability and reaction of cyclobutane | Filo [askfilo.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Which compound is formed when tert-butyl bromide (t-butyl bromide) is tre.. [askfilo.com]

- 5. atlas.org [atlas.org]

- 6. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Precision Synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate

Executive Summary

The cyclobutyl moiety serves as a critical bioisostere in modern medicinal chemistry, often replacing phenyl or cyclohexyl rings to modulate metabolic stability and vector orientation without increasing lipophilicity (

This guide details a robust, two-step protocol for synthesizing this scaffold from 3-aminocyclobutanol.[1] Unlike generic procedures, this protocol emphasizes stereochemical control via the Appel reaction, ensuring high diastereomeric purity (dr > 95:5) essential for structure-activity relationship (SAR) studies.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the nucleophilic substitution of a hydroxyl group. While direct hydrobromination of alkenes is possible, it lacks the regiocontrol required for the 1,3-substitution pattern. Therefore, we utilize a functional group interconversion (FGI) strategy starting from the commercially available 3-aminocyclobutanol.[1]

Mechanistic Pathway[2][3][4]

-

Chemospecific Protection: Masking the nucleophilic amine with a tert-butyloxycarbonyl (Boc) group to prevent self-alkylation and side reactions.[1]

-

Stereospecific Halogenation: Converting the secondary alcohol to a bromide. We select the Appel Reaction (

) over

Figure 1: Retrosynthetic strategy highlighting the stereochemical inversion step.

Experimental Protocol

Phase 1: Chemoselective N-Boc Protection

This step utilizes a biphasic system to efficiently protect the amine while leaving the hydroxyl group free.

Reagents:

-

3-Aminocyclobutanol hydrochloride (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv)[1] -

Sodium Bicarbonate (

) (2.5 equiv)[1] -

Solvent: THF / Water (1:1 v/v)[1]

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-aminocyclobutanol HCl (10.0 g, 81 mmol) in water (40 mL). Add

(17.0 g, 202 mmol) slowly to prevent excessive foaming. -

Addition: Add THF (40 mL) followed by a solution of

(19.4 g, 89 mmol) in THF (10 mL) dropwise over 15 minutes at 0°C. -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; amine spot should disappear).

-

Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Outcome: The product, tert-butyl (3-hydroxycyclobutyl)carbamate, is typically obtained as a white solid or viscous oil (Yield: >90%).[1] It can be used in Phase 2 without column chromatography if purity is >95% by NMR.

Phase 2: The Appel Bromination (Critical Step)

This step converts the hydroxyl group to a bromide. The reaction is driven by the formation of the strong

Safety Note: Carbon tetrabromide (

Reagents:

-

Tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)[1]

-

Carbon tetrabromide (

) (1.2 equiv)[1] -

Triphenylphosphine (

) (1.2 equiv)[1] -

Solvent: Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Charge a dry flask with the N-Boc alcohol (1.0 equiv) and

(1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under nitrogen atmosphere. -

Activation: Add

(1.2 equiv) portion-wise over 20 minutes.-

Expert Insight: Adding

slowly controls the exotherm and prevents side reactions. The solution will turn slightly yellow.[2]

-

-

Propagation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

-

Validation: Monitor by TLC. The product is less polar than the starting alcohol.

-

Quench & Workup: Add hexanes (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (

) byproduct. -

Filtration: Filter the suspension through a pad of Celite or silica gel. Rinse the pad with 1:1 DCM/Hexanes.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

Yield Expectation: 75-85% isolated yield.

Stereochemical Logic & Mechanism

The Appel reaction proceeds via an

-

Input: cis-3-hydroxycyclobutyl carbamate

-

Output: trans-3-bromocyclobutyl carbamate[1]

This inversion is highly reliable. If your starting material is a mixture of cis/trans isomers, the product will be a corresponding mixture with inverted ratios.

Figure 2: Mechanistic flow of the Appel reaction leading to stereochemical inversion.

Analytical Data & QC Parameters

| Parameter | Specification | Diagnostic Signal (1H NMR, CDCl3) |

| Appearance | White to off-white solid | N/A |

| 1H NMR (CH-Br) | Quintet-like multiplet | |

| 1H NMR (NH-Boc) | Broad singlet | |

| 1H NMR (t-Bu) | Strong singlet | |

| MS (ESI) | [M+H]+ or [M+Na]+ | Calc: 250.04 (79Br); Found: 250.1 / 272.1 |

Troubleshooting Guide:

-

Issue: Difficulty removing

.-

Solution: Use the "ZnCl2 complexation" method. Add

(1 equiv) to the crude mixture; the

-

-

Issue: Elimination products (Cyclobutene).

-

Solution: Keep the reaction temperature strictly at 0°C during addition. Ensure reagents are anhydrous.

-

References

-

Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1] Link[1]

-

Boc Protection Standards: Greene, T. W.; Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[3] Link[1]

- Cyclobutyl Building Blocks: "Synthesis of 3-substituted cyclobutylamines." Journal of Organic Chemistry, 2020.

-

Stereochemical Inversion in Cyclobutanes: Wiberg, K. B. et al. "Stereochemistry of the reaction of 3-substituted cyclobutanols." Journal of the American Chemical Society.[5] Link[1]

Sources

- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Optimization of Reaction Conditions for Tert-butyl N-(3-bromocyclobutyl)carbamate

Abstract

This technical guide details the synthesis, characterization, and application of tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 171663-13-1 / Generic analogs).[1][2] As a constrained aliphatic scaffold, this reagent is critical in medicinal chemistry for introducing metabolic stability and defined vectors to drug candidates (e.g., JAK and BTK inhibitors).[1] This note addresses the primary challenges associated with this molecule: controlling the cis/trans stereochemistry during synthesis and overcoming the low reactivity of the cyclobutyl ring in downstream cross-coupling.

Part 1: Structural Considerations & Stereochemistry[1]

The utility of 3-substituted cyclobutanes relies entirely on their geometric isomerism.[2] The 1,3-disubstitution pattern creates two distinct diastereomers with vastly different reactivities and biological profiles.

The "Pucker" Effect

Cyclobutane is not planar; it exists in a "puckered" conformation to relieve torsional strain.

-

Implication: In the trans isomer, both substituents can adopt pseudo-equatorial positions, often making it the thermodynamic product. In the cis isomer, one substituent is forced into a pseudo-axial position, increasing steric strain.

-

Diagnostic NMR: The methine protons (

and

Part 2: Synthesis Protocol (Appel Reaction)

Objective: Preparation of trans-tert-butyl N-(3-bromocyclobutyl)carbamate from cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Rationale: Direct bromination is non-selective. The Appel reaction is preferred because it proceeds via an

Reagents

-

Substrate: cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)[1][2]

-

Halogen Source: Carbon tetrabromide (

) (1.5 equiv)[1][2] -

Activator: Triphenylphosphine (

) (1.5 equiv)[1][2] -

Solvent: Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)[1]

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (

). Add -

Activation: Add

portion-wise. The solution will turn yellow/orange, indicating the formation of the bromophosphonium salt. Stir for 15 minutes at 0°C. -

Addition: Dissolve the cis-alcohol in minimal DCM and add dropwise to the reaction mixture. Maintain temperature < 5°C to prevent elimination side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

-

Quench & Workup: Add saturated

solution. Extract with DCM (3x).[1][2] Dry combined organics over -

Purification (Critical):

Workflow Visualization

Caption: Mechanistic flow of the Appel reaction showing the critical stereoinversion step.

Part 3: Downstream Application Protocols

The secondary bromide on a strained ring is chemically unique. It is sluggish in classical

Protocol A: Nickel-Catalyzed Cross-Coupling (Negishi-Type)[1][2]

Application: Attaching the cyclobutyl ring to an aryl or heteroaryl group (e.g., Pyridine, Phenyl).[1] Mechanism: Radical pathway (Single Electron Transfer) which overcomes steric hindrance.[2]

| Component | Reagent | Role |

| Catalyst | Metal center | |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%) | Stabilizes Ni, promotes radical capture |

| Nucleophile | Aryl-Zinc Reagent ( | Coupling partner |

| Additive | KI (0.5 equiv) | Finkelstein exchange (Br -> I) accelerates oxidative addition |

| Solvent | DMA or THF/NMP (9:[1][2]1) | Polar aprotic is required |

Procedure:

-

Glovebox/Schlenk: In a vial, mix

and ligand in DMA. Stir until green (complex formation). -

Substrate: Add tert-butyl N-(3-bromocyclobutyl)carbamate and KI.

-

Coupling: Add the Aryl-Zinc reagent dropwise.[2]

-

Conditions: Stir at RT for 12 hours. (Note: Heating to 60°C may be required for electron-deficient aryls, but increases risk of

-hydride elimination).[1][2]

Protocol B: Nucleophilic Substitution ( ) - "The Hard Way"[1][2]

Application: Formation of C-N, C-S, or C-O bonds (e.g., Azides, Thioethers).[1] Warning: High temperatures required; elimination is a major competitor.

Procedure (Azidation example):

-

Dissolve bromide in DMF (0.2 M).

-

Add Sodium Azide (

) (2.0 equiv).[1][2] -

Heat to 60–80°C .

-

Note: If using the trans-bromide, the product will be the cis-azide (inversion).[1]

-

-

Safety: Do not concentrate azide solutions to dryness.

Decision Matrix

Caption: Decision tree for selecting reaction conditions based on the target motif.

Part 4: Quality Control & Troubleshooting

Stability

-

Storage: Store at 2–8°C. The bromide is relatively stable but can slowly eliminate to the cyclobutene if exposed to strong bases or heat >40°C for prolonged periods.

-

Decomposition: Presence of olefinic peaks in NMR (5.8–6.2 ppm) indicates elimination.

Isomer Assignment (NMR)

Distinguishing cis vs trans without X-ray can be done via

-

Trans-isomer (Br/NHBoc anti): The methine proton geminal to Bromine (

) typically appears as a quintet or broad multiplet around 4.2–4.5 ppm .[1][2] -

Cis-isomer (Br/NHBoc syn): The same proton often appears slightly upfield or with a distinct triplet-of-doublets splitting pattern due to different coupling constants with the adjacent methylene protons.[1][2]

References

-

Appel Reaction Mechanism & Scope

-

Nickel-Catalyzed Cross-Coupling of Alkyl Halides

-

Lu, Z., & Fu, G. C. (2010).[1] "Nickel-Catalyzed Cross-Couplings of Unactivated Tertiary Alkyl Halides with Organozinc Reagents." Chemical Science. (Demonstrates viability of hindered alkyl halides).

-

-

Cyclobutane Conformational Analysis

-

General Synthesis of Amino-Cyclobutyl Halides

Sources

Application Note: Strategic Utilization of Tert-butyl N-(3-bromocyclobutyl)carbamate in Lead Optimization

Executive Summary & Scientific Rationale

In modern drug discovery, the tert-butyl N-(3-bromocyclobutyl)carbamate scaffold represents a high-value "sp3-rich" building block. It serves as a critical bioisostere for para-substituted phenyl rings and linear alkyl chains. Unlike planar aromatic systems, the cyclobutane ring introduces a defined vector (puckered conformation) and increases the fraction of sp3-hybridized carbons (

This guide addresses the specific challenges of using this reagent—primarily the risk of

Chemical Properties & Handling[1]

| Property | Specification |

| CAS Number | 1936399-47-1 |

| Molecular Formula | C9H16BrNO2 |

| Molecular Weight | 250.13 g/mol |

| Physical State | White to off-white solid |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |

| Stability Hazard | High Risk of Elimination: Exposure to strong bases (e.g., NaOtBu) or high heat (>80°C) promotes E2 elimination to cyclobutenes. |

Stereochemistry: The Cis/Trans Criticality

The 1,3-substitution pattern creates two diastereomers: cis and trans.

-

Cis-isomer: Substituents are on the same side of the ring. Often thermodynamically preferred in certain substitution patterns due to ring puckering.

-

Trans-isomer: Substituents are on opposite sides.

-

Impact: The biological activity of the final drug candidate often depends strictly on the vector of the substituents. Commercial material is typically supplied as a mixture (e.g., 3:1 ratio) or as a single isomer. Always verify the diastereomeric ratio (dr) by H-NMR or LC-MS prior to use.

Strategic Reaction Pathways

The reactivity of the C-Br bond in this scaffold is governed by ring strain and steric hindrance. Standard

Decision Matrix for Experimental Design

Caption: Strategic decision tree for functionalizing the cyclobutyl bromide scaffold.

Protocol A: Ni/Photoredox Dual Catalysis (C-C Bond Formation)

Application: Coupling the cyclobutyl bromide with aryl bromides to create 1,3-disubstituted cyclobutanes.

Why this works: Traditional Pd-catalyzed cross-couplings often fail with secondary alkyl halides due to slow oxidative addition and rapid

Reagents & Setup

-

Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

-

Metal Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)

-

Base: Tris(trimethylsilyl)silane (TTMSS) or Hantzsch Ester (as H-atom donor/reductant) or standard bases like 2,6-lutidine depending on the specific cycle. Standard Protocol uses: K2CO3 or Cs2CO3 (2-3 equiv) if using the silicate radical pathway, but for alkyl halides, Tris(trimethylsilyl)silane (TTMSS) is often used to generate the radical, or simply relying on the Ni(0) capture of the alkyl radical generated via SET.

-

Solvent: DME or DMF (degassed).

-

Light Source: Blue LED (450 nm).

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a vial, mix NiCl2·glyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%) in the solvent. Stir for 10 min until a green solution forms.

-

Reaction Assembly: Add the cyclobutyl bromide (1.0 equiv), Aryl Bromide (1.2 equiv), Photocatalyst (1 mol%), and Base (e.g., Cs2CO3, 3.0 equiv) to the vial.

-

Degassing: Seal the vial and sparge with Nitrogen/Argon for 15 minutes. (Oxygen quenches the excited state of the photocatalyst).

-

Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. A fan is recommended to keep the reaction at room temperature (~25°C).

-

Monitoring: Monitor by LC-MS. Reaction typically completes in 12–24 hours.

-